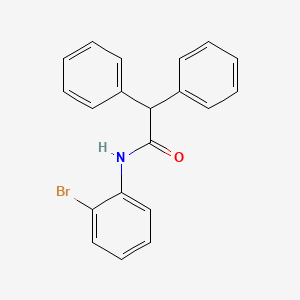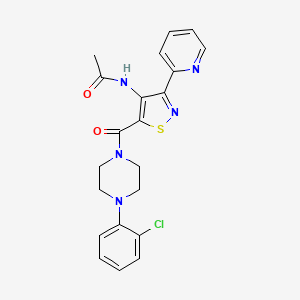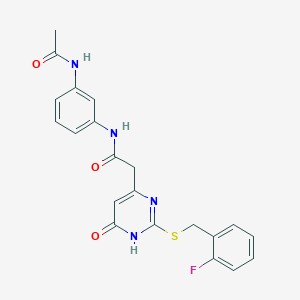
N-(2-Bromophenyl)-2,2-diphenylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2-Bromophenyl)-2,2-diphenylethanamide” has been reported in the literature . For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The structure of “N-(2-Bromophenyl)-2,2-diphenylethanamide” or similar compounds can be analyzed using various techniques . For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “N-(2-Bromophenyl)-2,2-diphenylethanamide” or similar compounds can be complex and depend on various factors . For example, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Bromophenyl)-2,2-diphenylethanamide” can be determined through various analytical techniques . For instance, the molecular weight, empirical formula, and other properties can be determined .Scientific Research Applications
1. Antimicrobial and Antibiofilm Properties
N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives have demonstrated promising antimicrobial activity. Research has shown that certain derivatives, such as acylthioureas containing the 2-bromophenyl group, exhibit significant anti-pathogenic activity. These compounds were found to be particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to form biofilms. This suggests potential applications in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
2. Environmental Concerns in Water Treatment
Bromophenols, including derivatives like 2-bromophenol, have been studied for their reactivity during water treatment processes. Their interaction with potassium permanganate, a common water treatment agent, can lead to the formation of brominated polymeric products like hydroxylated polybrominated diphenyl ethers, which have altered or enhanced toxicological effects compared to the original compounds. This raises concerns about the environmental impact and necessitates understanding their reactivity and fate in water treatment scenarios (Jiang et al., 2014).
3. Synthetic Chemistry Applications
In synthetic chemistry, N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives have been utilized in reactions such as aryl radical cyclization onto enamides. This process leads to the formation of complex structures like 3-benzazepines and can be used for the construction of intricate molecular skeletons, such as the cephalotaxine skeleton. This illustrates the compound's utility in advanced organic synthesis and pharmaceutical research (Taniguchi et al., 2005).
4. Analysis in Environmental Samples
N-(2-Bromophenyl)-2,2-diphenylethanamide and its derivatives, especially brominated flame retardants like polybrominated diphenyl ethers, have been extensively analyzed in environmental samples. This includes their detection and quantification in various matrices such as water, soil, and biological samples. Understanding the distribution and impact of these compounds in the environment is crucial for assessing their ecological and health risks (Kolic et al., 2009).
Safety and Hazards
Future Directions
The future directions for research on “N-(2-Bromophenyl)-2,2-diphenylethanamide” could involve further exploration of its synthesis, properties, and potential applications . This could include developing more efficient synthesis methods, studying its interactions with other compounds, and exploring its potential uses in various fields.
Mechanism of Action
Target of Action
N-(2-Bromophenyl)-2,2-diphenylethanamide is a complex organic compound that is used in various chemical reactions. It’s known that similar compounds are often used in palladium-catalyzed reactions, such as the suzuki-miyaura coupling .
Mode of Action
The compound’s mode of action is primarily through its participation in chemical reactions. For instance, in the Suzuki-Miyaura coupling, the compound can act as an organoboron reagent . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst . The compound’s bromophenyl group can act as an electrophile, participating in the oxidative addition step of the reaction .
Biochemical Pathways
It’s known that similar compounds are often used in palladium-catalyzed reactions, such as the suzuki-miyaura coupling , which is a key reaction in the synthesis of various biologically active compounds.
Result of Action
The result of the action of N-(2-Bromophenyl)-2,2-diphenylethanamide is primarily seen in its role as a reagent in chemical reactions. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the nature of the final product synthesized using this compound.
Action Environment
The action, efficacy, and stability of N-(2-Bromophenyl)-2,2-diphenylethanamide can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium in the case of Suzuki-Miyaura coupling ), and the presence of other reagents. The compound’s stability could also be affected by factors such as light, heat, and moisture.
properties
IUPAC Name |
N-(2-bromophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUKSZFFVKPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromophenyl)-2,2-diphenylethanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2814385.png)



![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)
![1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)
![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)


